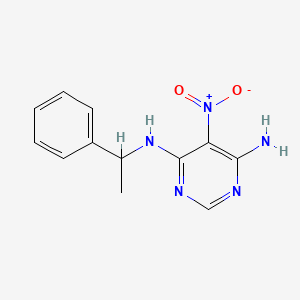
5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic compound . The compound has a linear formula of C13H13N3O2 .Chemical Reactions Analysis
In disubstituted pyrimidines like “this compound”, the relative positions of the substituents are decisive for any reaction . For instance, 4,6-diamino- and 4,6-dihydroxypyrimidines are 5-nitrosated to give 5-nitrosopyrimidine-4,6-diamine and 5-nitrosopyrimidine-4,6-diol respectively .Scientific Research Applications
Reactions and Transformations
Studies on 4-amino-5-nitro-6-phenylethynylpyrimidines reveal that these compounds undergo various chemical transformations, including rearrangement and addition reactions catalyzed by pyridine and influenced by primary and secondary amines and thiols. These reactions result in the formation of 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides and regio- and stereoselective addition products, showcasing the chemical versatility of the nitro-phenylethynylpyrimidine framework for synthesizing complex heterocyclic compounds (Čikotienė et al., 2007).
Biological Activity and Synthetic Applications
Research into the synthesis of pyrimidine derivatives linked with morpholinophenyl groups has highlighted the preparation of a new series of compounds from intermediates similar to 5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine. These compounds have been explored for their significant larvicidal activity, suggesting potential applications in developing pest control agents. The variation in biological activity among these derivatives emphasizes the role of specific functional groups in modulating the properties of pyrimidine compounds (Gorle et al., 2016).
Polymer Science and Engineering
In the field of polymer science, the introduction of pyrimidine and similar heterocyclic units into polymer backbones has been investigated to enhance material properties such as thermal stability, solubility, and mechanical strength. For example, studies on fluorinated polyimides based on aromatic diamines, resembling this compound, have demonstrated improved solubility and thermal properties, making these materials suitable for advanced applications in electronics and aerospace industries (Yang & Chen, 2005).
Novel Synthetic Routes and Molecular Structures
The exploration of synthetic routes to create multisubstituted tetrahydropyrimidines and related compounds starting from nitroenamines showcases the utility of this compound and its derivatives in accessing a broad range of heterocyclic compounds. These synthetic endeavors provide valuable insights into the chemistry of nitropyrimidines and open up new avenues for the development of pharmaceuticals, agrochemicals, and other nitrogen-containing heterocycles (Vincze et al., 2015).
Future Directions
The future directions for “5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, a new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions has been presented, which can be used to generate new purine libraries for drug discovery . This simple synthesis route, free of heavy metal and expensive raw materials, makes it promising to quickly realize this material in large-scale industrial production as a green primary explosive .
properties
IUPAC Name |
5-nitro-4-N-(1-phenylethyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-8(9-5-3-2-4-6-9)16-12-10(17(18)19)11(13)14-7-15-12/h2-8H,1H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGZNSBLGPGMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

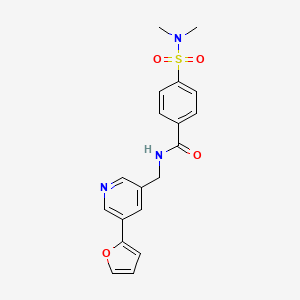
![N-(2,4-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986516.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2986517.png)
![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2986518.png)
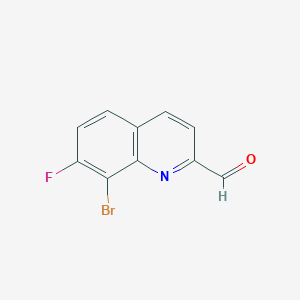
![1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2986522.png)
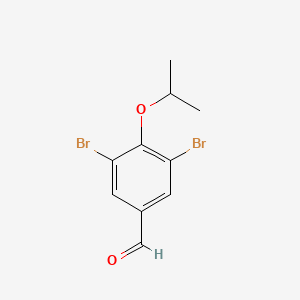
![isopropyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2986524.png)


![4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2986530.png)

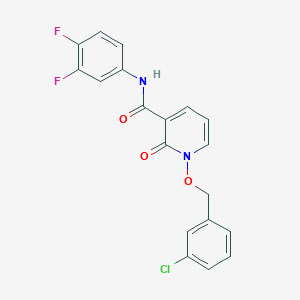
![5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2986535.png)